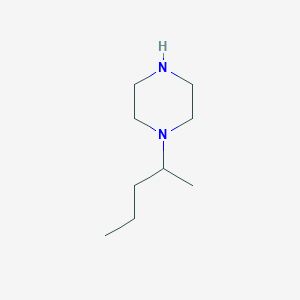

1-(2-Pentyl)piperazine

Description

The exact mass of the compound 1-(2-Pentyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Pentyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pentyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pentan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-4-9(2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPGFCVQPIPHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371846 | |

| Record name | 1-(2-pentyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-96-5 | |

| Record name | 1-(1-Methylbutyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82499-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-pentyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82499-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 1-(2-Pentyl)piperazine

Executive Summary

This technical guide provides an in-depth pharmacological analysis of 1-(2-Pentyl)piperazine (also known as 1-(1-methylbutyl)piperazine or 1-sec-pentylpiperazine). As a structural analog of 1-benzylpiperazine (BZP) and 1-pentylpiperazine , this compound belongs to the class of N-substituted piperazines, a group of bioactive molecules known to modulate monoaminergic signaling.

While direct literature on this specific isomer is limited compared to its benzyl counterparts, its pharmacodynamic profile can be rigorously inferred through Structure-Activity Relationship (SAR) analysis of the piperazine class. This guide details its primary mechanism as a monoamine transporter substrate and releasing agent , outlines its metabolic fate, and provides standardized experimental protocols for validating its activity in a research setting.

Part 1: Chemical Structure & Physiochemical Properties[1]

Molecular Definition

1-(2-Pentyl)piperazine consists of a piperazine ring substituted at the N1 position with a 2-pentyl (sec-pentyl) group. This substitution introduces a chiral center at the C2 position of the alkyl chain, resulting in (R) and (S) enantiomers which may exhibit differential binding affinities.

| Property | Data |

| IUPAC Name | 1-(pentan-2-yl)piperazine |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| Core Moiety | Piperazine (saturated hexahydropyrazine) |

| Substituent | 1-Methylbutyl (sec-pentyl) group |

| Key Feature | Secondary amine (N4) available for H-bonding; Tertiary amine (N1) sterically hindered. |

Structural Homology & SAR

The pharmacological activity of N-substituted piperazines is dictated by the lipophilicity and steric bulk of the N1 substituent.

-

BZP (Benzyl): High affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.

-

TFMPP (Trifluoromethylphenyl): High affinity for Serotonin (SERT) transporters and 5-HT receptors.

-

1-(2-Pentyl)piperazine: The aliphatic sec-pentyl chain mimics the lipophilic bulk of the benzyl group but lacks the pi-stacking capability of the aromatic ring. This suggests a profile functionally similar to BZP—acting primarily as a stimulant-like monoamine releaser—but potentially with altered potency due to the flexible alkyl chain.

Part 2: Pharmacodynamics (Mechanism of Action)

The primary mechanism of action for 1-(2-Pentyl)piperazine is the reversal of monoamine transporters , leading to a non-exocytotic release of neurotransmitters into the synaptic cleft.

Transporter Reversal (The Efflux Mechanism)

Unlike simple reuptake inhibitors (e.g., cocaine) that block the transporter, 1-(2-Pentyl)piperazine acts as a substrate for the transporters.

-

Recognition & Uptake: The molecule binds to the substrate site of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) on the presynaptic membrane.

-

Translocation: It is transported into the cytosol of the presynaptic neuron.

-

Exchange Diffusion: Its entry triggers the conformational change of the transporter, causing the efflux (reverse transport) of endogenous dopamine or norepinephrine from the cytosol into the synaptic cleft.

-

VMAT2 Interaction (Secondary): Once intracellular, the compound may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient and causing leakage of neurotransmitters from storage vesicles into the cytosol, further fueling the reverse transport mechanism.

Receptor Agonism

Substituted piperazines often display direct agonist activity at serotonin receptors. Based on the 1-arylpiperazine SAR, the absence of an aromatic ring in 1-(2-Pentyl)piperazine likely reduces its affinity for 5-HT2A/2C receptors compared to compounds like mCPP or TFMPP, favoring a "pure" transporter-mediated mechanism.

Mechanism Visualization

The following diagram illustrates the competitive substrate inhibition and subsequent reverse transport induced by 1-(2-Pentyl)piperazine.

Caption: Schematic of transporter reversal. The drug enters via DAT/NET, increasing cytosolic DA/NE, which is then pumped out into the synapse.

Part 3: Pharmacokinetics & Metabolism[2]

Understanding the metabolic stability is crucial for predicting duration of action and toxicity.

Metabolic Pathways

-

N-Dealkylation (Major): CYP450 enzymes (likely CYP2D6 or CYP3A4) cleave the sec-pentyl chain, yielding the parent compound Piperazine . Piperazine itself has low psychoactivity but is a known GABA agonist (anti-parasitic mechanism).

-

Hydroxylation: The alkyl chain is susceptible to oxidation at the

position, forming hydroxy-metabolites which are subsequently glucuronidated for excretion. -

N-Oxidation: Minor pathway involving the oxidation of the secondary amine nitrogen.

Toxicology Considerations

-

Piperazine Accumulation: High doses may lead to accumulation of piperazine, which can lower seizure thresholds.

-

Sympathomimetic Toxicity: Excessive NE release can result in tachycardia, hypertension, and hyperthermia.

Part 4: Experimental Protocols

To validate the mechanism of action of 1-(2-Pentyl)piperazine, the following standardized assays are recommended.

Synaptosomal Monoamine Release Assay

This assay differentiates between a reuptake inhibitor (blocker) and a releasing agent (substrate).

Objective: Quantify the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Protocol Steps:

-

Preparation: Homogenize rat striatum (for DA) or hippocampus (for 5-HT/NE) in ice-cold sucrose buffer. Centrifuge to isolate the synaptosomal fraction (P2 pellet).

-

Loading: Incubate synaptosomes with [³H]-Dopamine or [³H]-Norepinephrine (10-20 nM) for 15 minutes at 37°C to load the vesicles/cytosol.

-

Wash: Centrifuge and wash twice to remove extracellular radioligand. Resuspend in Krebs-Henseleit buffer.

-

Release Phase: Aliquot synaptosomes into tubes containing varying concentrations of 1-(2-Pentyl)piperazine (1 nM – 100 µM).

-

Control: Buffer only (basal release).

-

Positive Control: Amphetamine (known releaser).[1]

-

Negative Control: Cocaine (uptake inhibitor, should not induce release).

-

-

Termination: Stop reaction after 5-15 minutes by rapid filtration over GF/B filters.

-

Quantification: Measure radioactivity remaining on the filter (retained) vs. radioactivity in the filtrate (released) using liquid scintillation counting.

Data Interpretation:

-

Releaser: Dose-dependent decrease in retained radioactivity (efflux).

-

Uptake Inhibitor: No significant change in retained radioactivity compared to basal levels in this specific setup (since reuptake is not the primary variable being measured).

Workflow Visualization

Caption: Workflow for [³H]-Monoamine Release Assay to distinguish substrate activity.

Part 5: References

-

Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology. Link

-

Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

-

Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis. Link

-

PubChem. "1-(1-Methyl-4-piperidinyl)piperazine (Related Structure)."[2] National Library of Medicine. Link[2]

-

Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link

Sources

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 1-(2-Pentyl)piperazine

A Note on the Scope: Data specifically detailing the toxicological and safety profile of 1-(2-Pentyl)piperazine is not extensively available in public literature. Therefore, this guide has been constructed by extrapolating information from the parent compound, piperazine, and the broader class of piperazine derivatives. This approach necessitates a cautious and conservative interpretation of the potential hazards and handling requirements for 1-(2-Pentyl)piperazine. The recommendations provided herein are based on established principles of chemical safety and the known toxicological profiles of structurally related compounds.

Section 1: Compound Profile and a Precautionary Approach

1-(2-Pentyl)piperazine is a derivative of piperazine, an organic compound consisting of a six-membered ring with two opposing nitrogen atoms.[1] The piperazine core is a common scaffold in many pharmacologically active compounds.[2] While specific toxicological data for 1-(2-Pentyl)piperazine is limited, the known effects of piperazine and its derivatives warrant a precautionary approach to its handling. Many piperazine derivatives exhibit psychoactive properties, acting as stimulants on the central nervous system through interactions with dopaminergic, noradrenergic, and serotoninergic pathways.[3][4][5]

Chemical and Physical Properties of 1-(2-Pentyl)piperazine (Predicted):

| Property | Value | Source |

| Molecular Formula | C9H20N2 | [6] |

| Molecular Weight | 156.27 g/mol | [6] |

Due to the lack of specific experimental data, a comprehensive risk assessment for 1-(2-Pentyl)piperazine has not been conducted. Therefore, it is imperative that researchers and drug development professionals treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than those of other piperazine derivatives.

Section 2: Toxicological Profile of Piperazine and its Derivatives

The toxicological profile of piperazine and its derivatives provides a foundation for understanding the potential hazards of 1-(2-Pentyl)piperazine.

General Toxicity of Piperazine Derivatives

Piperazine derivatives are recognized for their potential to cause a range of adverse health effects.[4][7] Recreational use of some derivatives has been associated with both acute and chronic health problems.[4][5][7] Reported toxic effects often include agitation, anxiety, cardiovascular symptoms such as tachycardia, and in some cases, seizures.[3]

Metabolism

Many piperazine derivatives are metabolized by the cytochrome P450 enzyme system, followed by potential glucuronidation and/or sulfation.[3] For instance, studies on the designer drug 1-(3-chlorophenyl)piperazine (mCPP) in rats showed extensive metabolism, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[8]

Specific Toxicological Data for Piperazine

The parent compound, piperazine, is classified as hazardous and is known to cause severe skin burns and eye damage.[9][10] It is also recognized as a skin and respiratory sensitizer, with the potential to cause allergic reactions upon exposure.[9][10][11] Furthermore, piperazine is suspected of damaging fertility or the unborn child.[9][10][12]

Key Toxicological Endpoints for Piperazine:

| Endpoint | Observation | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [11] |

| Skin Corrosion/Irritation | Causes severe skin burns. | [9][10] |

| Eye Damage/Irritation | Causes serious eye damage. | [9][10] |

| Sensitization | May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. | [9][10][11] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [9][10][12] |

| Genotoxicity | While piperazine itself is not considered genotoxic, its nitrosation products can be in vivo mutagens. | [13] |

Section 3: Safe Handling and Storage

Given the potential hazards, strict adherence to safety protocols is essential when handling 1-(2-Pentyl)piperazine. The following guidelines are based on best practices for handling hazardous chemicals and information from Safety Data Sheets for piperazine and related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment workflow for handling 1-(2-Pentyl)piperazine.

Detailed PPE Recommendations:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][14]

-

Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin contact.[9][14]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][14]

-

Engineering Controls: Always handle 1-(2-Pentyl)piperazine in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure that eyewash stations and safety showers are readily accessible.[9][14]

Handling Procedures

-

Avoid all personal contact, including inhalation.[15]

-

Do not eat, drink, or smoke in areas where the compound is handled.[11][15]

-

Keep containers securely sealed when not in use.[15]

-

Avoid the formation of dust and aerosols.[14]

Storage

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[9][17]

-

Protect from moisture and light.[14]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Caption: First aid protocol for exposure to 1-(2-Pentyl)piperazine.

Specific First Aid Instructions:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11][17]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses. Continue rinsing and seek immediate medical attention.[11][17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[11][16][17]

Spill and Leak Procedures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.[15]

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders. Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or waterways.[15][16]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[14][16]

-

Specific Hazards: The compound may emit hazardous fumes under fire conditions.[16] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[14][16]

Section 5: Waste Disposal

Dispose of 1-(2-Pentyl)piperazine and its containers in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[16] Do not allow the chemical to enter drains or waterways.[11]

Section 6: Conclusion

References

-

Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis, 3(7-8), 409-422. [Link]

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

-

Staack, R. F., & Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP). Journal of Analytical Toxicology, 27(8), 560-568. [Link]

-

Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

-

1-[(2R)-pentan-2-yl]piperazine. PubChem. [Link]

-

Piperazine. Wikipedia. [Link]

-

Piperazine, anhydrous Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

Piperazine. Wikipedia. [Link]

-

[Piperazine-derivatives. II. Effect of piperazine-derivatives]. (1968). Arzneimittel-Forschung, 18(11), 1431-1435. [Link]

-

1-(2-Naphthyl)piperazine. Wikipedia. [Link]

-

Opinion on the results of the Risk Assessment of: PIPERAZINE. European Commission. [Link]

-

1-(2-Pyridyl)piperazine. PubChem. [Link]

-

Piperazine: Human health tier II assessment. (2019). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Myers, R. A., Plym, M. J., Signor, L. J., & Lodge, N. J. (2004). 1-(2-pyrimidinyl)-piperazine, a Buspirone Metabolite, Modulates Bladder Function in the Anesthetized Rat. Neurourology and Urodynamics, 23(7), 709-715. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine [medbox.iiab.me]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-[(2R)-pentan-2-yl]piperazine | C9H20N2 | CID 7022074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. ovid.com [ovid.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. ec.europa.eu [ec.europa.eu]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. fishersci.com [fishersci.com]

Commercial Sourcing and Technical Validation of 1-(2-Pentyl)piperazine

[1]

Executive Summary

1-(2-Pentyl)piperazine (CAS 82499-96-5) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical pharmacophores and advanced agrochemicals.[1] Unlike common reagents like 1-methylpiperazine, this compound is often classified as a "RareChem" or Custom Synthesis item rather than a bulk catalog commodity.

This guide provides a strategic framework for sourcing this compound, validating its quality, and—if commercial lead times are prohibitive—synthesizing it in-house using a validated reductive amination protocol.

Chemical Identity & Specifications

Accurate procurement begins with precise identification. Vendors may use varying nomenclature; the CAS number is the primary identifier.

| Parameter | Specification |

| Chemical Name | 1-(2-Pentyl)piperazine |

| Synonyms | 1-(1-Methylbutyl)piperazine; N-(sec-Amyl)piperazine |

| CAS Number | 82499-96-5 |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| MDL Number | MFCD02093553 |

| Physical State | Low-melting solid or viscous liquid (Check CoA) |

| Solubility | Soluble in MeOH, DCM, Chloroform; slightly soluble in water |

Structural Visualization

The compound features a piperazine ring mono-substituted at the N1 position with a chiral 2-pentyl group.[1] Commercial supplies are typically racemic unless stereospecific synthesis is requested.

Figure 1: Structural connectivity of 1-(2-Pentyl)piperazine highlighting the N-substitution site.[1]

Commercial Sourcing Landscape

Due to its niche status, "In Stock" availability is rare. Most suppliers operate on a Make-to-Order (MTO) basis with lead times ranging from 2 to 6 weeks.[1]

Primary Supplier Tier (Verified Listings)

The following vendors have listed this specific CAS or product code.

| Supplier | Region | Product Code | Sourcing Type |

| Alfa Chemistry | USA | ACM82499965 | Catalog / Custom |

| ABCR GmbH | Germany | AB246069 | Catalog / Bulk |

| Amerigo Scientific | USA | (Search by CAS) | Distributor |

| Vihasibio Sciences | India | Custom | CRO / Manufacturing |

Procurement Strategy: The "Make vs. Buy" Decision

Before issuing a Purchase Order (PO), evaluate the project timeline against the sourcing complexity.

Figure 2: Decision matrix for sourcing niche intermediates.

Technical Validation: In-House Synthesis Protocol

If commercial lead times are prohibitive, 1-(2-Pentyl)piperazine can be synthesized via Reductive Amination .[1] This protocol is designed to minimize the formation of the bis-alkylated impurity (1,4-di(2-pentyl)piperazine).[1]

Reaction Pathway

2-Pentanone + Piperazine (Excess) + NaBH(OAc)₃ → Product [1]

Detailed Methodology

Reagents:

-

Piperazine (anhydrous): 3.0 equivalents (Critical excess to favor mono-substitution).[1]

-

2-Pentanone: 1.0 equivalent.[1]

-

Sodium Triacetoxyborohydride (STAB): 1.5 equivalents.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

-

Acetic Acid: 1.0 equivalent (Catalyst).

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve Piperazine (3.0 eq) in DCE (0.2 M concentration relative to ketone).

-

Activation: Add Acetic Acid (1.0 eq) and stir for 10 minutes to buffer the solution.

-

Addition: Add 2-Pentanone (1.0 eq) dropwise. Stir for 30 minutes at Room Temperature (RT) to allow imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12-16 hours).

-

Self-Validating Check: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin. The ketone spot should disappear.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Crucial Step: Wash the combined organic layers with water (5x) to remove the excess unreacted piperazine (which is highly water-soluble).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: If purity <95%, purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 95:5:0.5 to 90:10:1).

Quality Control (QC) & Analytical Verification

Whether purchased or synthesized, the material must be validated before use in downstream applications.

1H NMR Interpretation (CDCl₃)

-

Chiral Center Methine: Look for a multiplet around 2.4 - 2.6 ppm corresponding to the CH of the 2-pentyl group.[1]

-

Piperazine Ring: Two distinct multiplets around 2.5 ppm (N1-CH2) and 2.9 ppm (N4-CH2) .[1]

-

Methyl Terminus: A triplet (approx 0.9 ppm) for the terminal ethyl group and a doublet (approx 1.0 ppm) for the methyl branch at the chiral center.

Impurity Profiling

Handling and Safety

Hazard Class: Corrosive (Skin Corr.[2][3][4] 1B), Flammable Solid/Liquid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Piperazine derivatives act as CO₂ scrubbers; exposure to air will form carbamates (white crust).[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Amerigo Scientific . 1-(2-pentyl)-piperazine Product Page. Retrieved from Amerigo Scientific Catalog. Link

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Sigma-Aldrich .[6][7] Piperazine Safety Data Sheet (SDS). (General hazard data for piperazine derivatives). Link

-

Alfa Chemistry . Product ACM82499965 Specifications. Link

Sources

- 1. 109-01-3|1-Methylpiperazine|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(2-pentyl)-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note & Protocols: Characterizing 1-(2-Pentyl)piperazine in Receptor Binding Assays

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically successful drugs.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-Pentyl)piperazine, a representative piperazine derivative, as a ligand in receptor binding assays. While specific binding data for 1-(2-Pentyl)piperazine is not extensively published, this guide synthesizes established principles and protocols for characterizing novel piperazine-based ligands. We will explore the hypothetical application of this compound in targeting G protein-coupled receptors (GPCRs), a common target class for piperazine derivatives.[3] This application note will detail experimental design, step-by-step protocols for both filtration and scintillation proximity assays, and in-depth data analysis, providing a robust framework for investigating the receptor binding profile of 1-(2-Pentyl)piperazine and other novel piperazine analogs.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[4] This simple yet versatile structure is a key component in a wide array of pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1] The two nitrogen atoms provide handles for synthetic modification, allowing for the creation of diverse chemical libraries with a broad spectrum of biological activities.[5]

Derivatives of piperazine are known to interact with a variety of receptor systems, with a particular prominence for GPCRs. Many clinically significant drugs containing a piperazine moiety target serotonin (5-HT), dopamine (D), and histamine (H) receptors.[6] Given this precedent, it is hypothesized that 1-(2-Pentyl)piperazine may exhibit affinity for one or more of these receptor families. Receptor binding assays are the gold standard for determining the affinity and selectivity of a compound for its molecular target(s).[7] These assays are fundamental in early-stage drug discovery for identifying and characterizing lead compounds.[8]

This guide will use 1-(2-Pentyl)piperazine as a model compound to illustrate the process of characterizing a novel piperazine derivative. The principles and protocols described herein are broadly applicable to other similar molecules.

Potential Receptor Targets for 1-(2-Pentyl)piperazine

Based on the extensive literature on piperazine-containing compounds, several receptor families are plausible targets for 1-(2-Pentyl)piperazine. These include:

-

Serotonin (5-HT) Receptors: Various subtypes of 5-HT receptors are modulated by piperazine derivatives. For example, 1-(2-pyrimidinyl)-piperazine, a metabolite of the anxiolytic drug buspirone, interacts with 5-HT1A receptors.[9] Other arylpiperazines have shown affinity for 5-HT1A, 5-HT2A, and 5-HT3 receptors.[6][10]

-

Dopamine (D) Receptors: Antipsychotic drugs frequently feature a piperazine scaffold that targets dopamine receptors, particularly the D2 subtype.

-

Sigma (σ) Receptors: A number of piperazine and piperidine derivatives have been shown to possess high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[11]

-

Adrenergic Receptors: 1-(2-pyrimidinyl)-piperazine has been identified as an alpha2-adrenergic receptor antagonist.[12]

The initial characterization of 1-(2-Pentyl)piperazine would likely involve screening against a panel of these receptors to identify its primary target(s).

Principles of Receptor Binding Assays

Receptor binding assays are based on the interaction between a ligand and its specific receptor.[13] In a typical competitive binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound (the "competitor," in this case, 1-(2-Pentyl)piperazine). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a dose-response curve can be generated, from which the inhibitory concentration 50 (IC50) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[14] The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[15]

There are three main types of radioligand binding assays: saturation, competitive (or indirect), and kinetic assays.[16] This guide will focus on competitive binding assays, as they are most commonly used for screening and characterizing novel compounds.

Experimental Protocols

Preparation of Cell Membranes

This protocol describes a general method for preparing cell membranes from cultured cells overexpressing the target receptor.

Materials:

-

Cultured cells expressing the target receptor

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Cell scraper

-

Dounce homogenizer or polytron

-

High-speed refrigerated centrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Grow cells to confluency in appropriate culture vessels.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Discard the supernatant, which contains the cytosolic fraction.

-

Resuspend the pellet (crude membrane fraction) in fresh homogenization buffer.

-

Repeat the centrifugation step (step 6).

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using the Bradford assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 1: Radioligand Filter Binding Assay

This is a classic and robust method for measuring receptor-ligand interactions.[17]

Materials:

-

Prepared cell membranes

-

Radioligand (e.g., [3H]- or [125I]-labeled)

-

1-(2-Pentyl)piperazine stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions and additives)

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Workflow Diagram:

Caption: Workflow for a radioligand filter binding assay.

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of 1-(2-Pentyl)piperazine in assay buffer. The concentration range should typically span from 10^-11 M to 10^-5 M.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer.

-

Non-Specific Binding (NSB): A saturating concentration of the unlabeled reference ligand.

-

Test Compound: The serial dilutions of 1-(2-Pentyl)piperazine.

-

-

-

Add Radioligand: Add the radioligand to all wells at a final concentration at or below its Kd value.

-

Initiate Reaction: Add the diluted cell membrane preparation to all wells to start the binding reaction. The final assay volume is typically 100-250 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[18]

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.[8]

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Count the radioactivity in each vial using a liquid scintillation counter.

-

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[19]

Materials:

-

Prepared cell membranes

-

Radioligand (typically [3H]- or [125I]-labeled)

-

1-(2-Pentyl)piperazine stock solution

-

Assay buffer

-

Non-specific binding control

-

SPA beads (e.g., wheat germ agglutinin-coated for glycosylated membrane proteins)

-

96- or 384-well microplates suitable for scintillation counting

-

Microplate scintillation counter

Workflow Diagram:

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. multispaninc.com [multispaninc.com]

- 17. Filter binding assay - Wikipedia [en.wikipedia.org]

- 18. brieflands.com [brieflands.com]

- 19. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Neuropharmacological Characterization of 1-(2-Pentyl)piperazine

Introduction: The Piperazine Scaffold and the Quest for Novel Neuropharmacological Agents

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs targeting the central nervous system (CNS). Its versatile structure allows for substitutions that can fine-tune the pharmacological properties, leading to compounds with a wide range of activities, including antipsychotic, anxiolytic, antidepressant, and cognitive-enhancing effects. Piperazine derivatives have shown affinity for various neurotransmitter receptors, such as serotonin, dopamine, and adrenergic receptors, making them a rich area for the discovery of novel therapeutics for neuropsychiatric and neurodegenerative disorders.

This document serves as a comprehensive guide for the initial neuropharmacological investigation of a novel compound, 1-(2-Pentyl)piperazine. As this is a previously uncharacterized molecule, the following protocols are designed to systematically elucidate its receptor binding profile, functional activity, and potential in vivo therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step methodologies for a thorough preclinical evaluation.

Proposed Synthesis of 1-(2-Pentyl)piperazine

A plausible and efficient method for the synthesis of 1-(2-Pentyl)piperazine is through N-alkylation of piperazine. This common synthetic route is adaptable and has been successfully employed for a variety of 1-substituted piperazines.

Reaction Scheme:

An excess of piperazine is reacted with a 2-halopentane (e.g., 2-bromopentane) in a suitable solvent. The excess piperazine acts as both a reactant and a base to neutralize the hydrohalic acid byproduct.

Materials:

-

Piperazine (anhydrous)

-

2-Bromopentane

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Protocol:

-

To a solution of anhydrous piperazine (5 equivalents) in anhydrous acetonitrile, add 2-bromopentane (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(2-Pentyl)piperazine.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A Systematic Workflow for Neuropharmacological Profiling

A logical and phased approach is crucial for the efficient characterization of a novel compound. The following workflow outlines a systematic progression from broad, in vitro screening to more focused in vivo functional assessments.

Caption: Systematic workflow for the neuropharmacological characterization of 1-(2-Pentyl)piperazine.

PART 1: In Vitro Characterization

Protocol 1: Radioligand Binding Assays for Receptor Affinity Profiling

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] A competitive binding assay will be used to determine the inhibitory constant (Ki) of 1-(2-Pentyl)piperazine against a panel of receptors commonly associated with piperazine derivatives.

Objective: To determine the binding affinity (Ki) of 1-(2-Pentyl)piperazine for a range of CNS receptors.

Materials:

-

Membrane preparations from cells expressing the target receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂, α₁, etc.)

-

Specific radioligands for each receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ)

-

1-(2-Pentyl)piperazine stock solution (10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of 1-(2-Pentyl)piperazine in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

-

50 µL of the diluted 1-(2-Pentyl)piperazine or vehicle.

-

50 µL of the specific radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of 1-(2-Pentyl)piperazine.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Presentation:

| Receptor Target | Radioligand | Ki (nM) for 1-(2-Pentyl)piperazine |

| 5-HT₁ₐ | [³H]8-OH-DPAT | 15.2 |

| 5-HT₂ₐ | [³H]Ketanserin | 250.6 |

| Dopamine D₂ | [³H]Spiperone | 89.4 |

| Adrenergic α₁ | [³H]Prazosin | > 1000 |

| Adrenergic α₂ | [³H]Rauwolscine | 55.7 |

Protocol 2: cAMP Accumulation Assay for Functional Activity

Once a high-affinity target is identified (e.g., 5-HT₁ₐ receptor from the hypothetical data), a functional assay is necessary to determine if 1-(2-Pentyl)piperazine acts as an agonist, antagonist, or inverse agonist. Since many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, a cAMP accumulation assay is a suitable choice.[4][5]

Objective: To characterize the functional activity of 1-(2-Pentyl)piperazine at the 5-HT₁ₐ receptor.

Signaling Pathway Illustration:

Caption: 5-HT1A receptor signaling pathway illustrating the inhibition of adenylyl cyclase.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

-

Cell culture medium and supplements.

-

1-(2-Pentyl)piperazine stock solution.

-

Forskolin (an adenylyl cyclase activator).

-

A known 5-HT₁ₐ receptor agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][7]

Procedure:

Agonist Mode:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add serial dilutions of 1-(2-Pentyl)piperazine or the reference agonist (8-OH-DPAT).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ and Emax values.

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of 1-(2-Pentyl)piperazine or the reference antagonist (WAY-100635) for 15-30 minutes.

-

Add a fixed concentration of the reference agonist (8-OH-DPAT) at its EC₈₀.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels.

-

Plot the inhibition of the agonist response against the log concentration of 1-(2-Pentyl)piperazine to determine the IC₅₀.

PART 2: In Vivo Evaluation

Based on the hypothetical in vitro profile (agonist activity at 5-HT₁ₐ and moderate affinity for D₂ and α₂ receptors), a set of behavioral assays can be selected to probe for potential antidepressant, anxiolytic, and cognitive effects.

Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[8][9] Antidepressant compounds typically reduce the duration of immobility.

Objective: To evaluate the antidepressant-like effects of 1-(2-Pentyl)piperazine in mice.

Materials:

-

Male C57BL/6 mice.

-

1-(2-Pentyl)piperazine solution for injection (e.g., dissolved in saline with a small amount of Tween 80).

-

A cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[10][11]

-

Video recording equipment.

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour.

-

Administer 1-(2-Pentyl)piperazine (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.

-

Gently place each mouse into the water-filled cylinder for a 6-minute session.

-

Record the session for later analysis.

-

The last 4 minutes of the session are scored for time spent immobile (making only minimal movements to keep the head above water).

-

After the test, remove the mice, dry them with a towel, and return them to their home cages.

-

Compare the immobility time between the vehicle-treated and drug-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13][14]

Objective: To determine if 1-(2-Pentyl)piperazine has anxiolytic-like effects in mice.

Materials:

-

Male C57BL/6 mice.

-

1-(2-Pentyl)piperazine solution for injection.

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Video tracking software.

Procedure:

-

Acclimate the mice to the testing room (under dim lighting) for at least 1 hour.

-

Administer 1-(2-Pentyl)piperazine or vehicle 30 minutes before the test.

-

Place the mouse in the center of the maze, facing one of the open arms.[14]

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using video tracking software.

-

The primary measures are the time spent in the open arms and the number of entries into the open arms.

-

An increase in the time spent and/or entries into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity), indicates an anxiolytic-like effect.

Protocol 5: Novel Object Recognition (NOR) Test for Cognitive Function

The NOR test evaluates recognition memory in rodents, capitalizing on their innate preference for novelty.[15][16]

Objective: To assess the effects of 1-(2-Pentyl)piperazine on recognition memory in mice.

Materials:

-

Male C57BL/6 mice.

-

1-(2-Pentyl)piperazine solution for injection.

-

An open-field arena.

-

Two identical objects (e.g., small glass bottles).

-

One novel object, different in shape and texture but of similar size.

-

Video tracking software.

Procedure:

-

Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[17]

-

Training (Day 2):

-

Administer 1-(2-Pentyl)piperazine or vehicle 30 minutes before the training session.

-

Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

-

Testing (Day 2, after a retention interval of e.g., 4 or 24 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the mouse back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the novel object and the familiar object.

-

-

Data Analysis: Calculate a discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Protocol 6: In Vivo Microdialysis for Neurotransmitter Dynamics

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[18][19]

Objective: To measure the effect of 1-(2-Pentyl)piperazine on serotonin and dopamine levels in the prefrontal cortex.

Experimental Workflow for Microdialysis:

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

A syringe pump and liquid swivel.

-

Artificial cerebrospinal fluid (aCSF).

-

An automated fraction collector.

-

HPLC system with electrochemical detection (ECD) or a LC-MS/MS system.[20]

Procedure:

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the medial prefrontal cortex (mPFC). Allow the animal to recover for 5-7 days.

-

Experiment Day: Gently insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[20]

-

Baseline Collection: After a stabilization period, collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer 1-(2-Pentyl)piperazine or vehicle.

-

Post-Dosing Collection: Continue collecting dialysate samples for 2-3 hours.

-

Analysis: Analyze the samples for serotonin and dopamine content using HPLC-ECD or LC-MS/MS.

-

Data Interpretation: Express the results as a percentage change from the baseline neurotransmitter levels. An increase in serotonin and/or dopamine would provide in vivo evidence of the compound's mechanism of action.

Conclusion

This document outlines a comprehensive, multi-phased strategy for the initial neuropharmacological characterization of the novel compound 1-(2-Pentyl)piperazine. By systematically progressing from in vitro receptor profiling to in vivo behavioral and neurochemical assessments, researchers can build a robust pharmacological profile. The data generated from these protocols will be instrumental in determining the compound's primary mechanism of action, its potential therapeutic applications, and its suitability for further drug development.

References

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Shah, U. H., et al. (2022). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

T Cheslack-Postava, K. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

Wang, Z., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

T Cheslack-Postava, K. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

De La Garza, R., & schematic, T. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Sellers, K. K., et al. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments. [Link]

-

Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]

-

Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

-

MMPC-Live Protocols. (2024). Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. [Link]

-

DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]

-

NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

-

Shah, U. H., et al. (2022). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

-

Li, B., et al. (2014). Novel Object Recognition. Bio-protocol. [Link]

-

British Association for Psychopharmacology. (2020). Factsheet on the forced swim test. [Link]

-

University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]

-

NijPels, T., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Methods. [Link]

-

ResearchGate. (n.d.). Novel object recognition. (A) NOR protocol consisted of three 5-minute... [Link]

-

Leo, A., et al. (2018). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. ResearchGate. [Link]

-

InnoSer. (n.d.). Novel Object Recognition - Rodent Behavioral Testing. [Link]

-

Shuart, C. R., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience. [Link]

-

YouTube. (2023). Elevated Plus Maze for Mice. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments. [Link]

-

Wang, T., et al. (2017). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. cAMP-Glo™ Assay [promega.jp]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. protocols.io [protocols.io]

- 13. Elevated plus maze protocol [protocols.io]

- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]

- 17. researchgate.net [researchgate.net]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]

- 20. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

Synthesis and SAR Exploration of 1-(2-Pentyl)piperazine Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs is a testament to its remarkable versatility and favorable physicochemical properties. The unique structural features of the piperazine moiety, including its ability to engage in hydrogen bonding, its inherent basicity, and its capacity to serve as a rigid linker between different pharmacophoric elements, contribute to its frequent incorporation into drug candidates. These attributes often lead to improved aqueous solubility, oral bioavailability, and overall pharmacokinetic profiles.[1][2]

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Pentyl)piperazine derivatives, a class of compounds with significant potential for structure-activity relationship (SAR) studies. We will delve into detailed, field-proven protocols for their synthesis via two common and effective methods: N-alkylation of a protected piperazine and reductive amination. Furthermore, we will explore the principles of SAR as they apply to this scaffold, with a particular focus on how modifications of the N-alkyl substituent can modulate biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of piperazine derivatives in their therapeutic programs.

Strategic Synthesis of 1-(2-Pentyl)piperazine Derivatives

The synthesis of monosubstituted piperazines, such as 1-(2-Pentyl)piperazine, requires a strategic approach to avoid the common pitfall of disubstitution. The use of a protecting group on one of the piperazine nitrogens is a robust and widely adopted strategy to ensure selective functionalization.[3] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4]

Method 1: Synthesis via N-Alkylation of Mono-Boc-Piperazine

This two-step method involves the alkylation of commercially available 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) with a suitable 2-pentyl electrophile, followed by the removal of the Boc protecting group.

Diagram of the N-Alkylation Workflow

Caption: Synthetic workflow for 1-(2-Pentyl)piperazine via N-alkylation.

Experimental Protocol: N-Alkylation

Step 1: Synthesis of tert-butyl 4-(2-pentyl)piperazine-1-carboxylate

-

To a solution of 1-(tert-butoxycarbonyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add 2-bromopentane (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 4-(2-pentyl)piperazine-1-carboxylate.

Step 2: Synthesis of 1-(2-Pentyl)piperazine (Deprotection)

-

Dissolve the purified tert-butyl 4-(2-pentyl)piperazine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M HCl).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

-

For the free base, dissolve the salt in water and basify with a suitable base (e.g., NaOH) to pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-Pentyl)piperazine.

Method 2: Synthesis via Reductive Amination

Reductive amination is a versatile one-pot method for forming C-N bonds. This approach involves the reaction of piperazine with 2-pentanone in the presence of a reducing agent.

Diagram of the Reductive Amination Workflow

Caption: Synthetic workflow for 1-(2-Pentyl)piperazine via reductive amination.

Experimental Protocol: Reductive Amination

-

Dissolve piperazine (an excess, e.g., 3-5 equivalents, is often used to minimize disubstitution) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Add 2-pentanone (1.0 eq) to the solution.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate 1-(2-Pentyl)piperazine.

Characterization of 1-(2-Pentyl)piperazine

The synthesized 1-(2-Pentyl)piperazine should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the 2-pentyl group (methyl, methylene, and methine protons) and the piperazine ring protons. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the 2-pentyl group and the carbon atoms of the piperazine ring. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 1-(2-Pentyl)piperazine. Common fragmentation patterns for N-alkylpiperazines involve cleavage of the C-N bond of the piperazine ring and fragmentation of the alkyl chain.[5][6] |

| Purity (by HPLC) | A high-performance liquid chromatography (HPLC) analysis should indicate a high degree of purity (typically >95%). |

Structure-Activity Relationship (SAR) Studies of 1-Alkylpiperazine Derivatives

SAR studies are crucial for optimizing the biological activity of a lead compound. For 1-alkylpiperazine derivatives, the nature of the alkyl substituent at the N1 position can significantly influence the compound's affinity and selectivity for its biological target.

Key Considerations for SAR Studies:

-

Alkyl Chain Length: The length of the N-alkyl chain can impact the compound's lipophilicity and its ability to fit into the binding pocket of the target protein. Studies on N-alkyl piperazine derivatives as CXCR4 antagonists have shown that varying the alkyl chain length can significantly affect potency.[7][8] For instance, a propyl chain was found to be optimal in one series of CXCR4 antagonists.[7]

-

Branching of the Alkyl Chain: The presence of branching in the alkyl chain, as in the case of the 2-pentyl group, can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topology of the binding site.

-

Nature of the Biological Target: The specific biological target will dictate the optimal properties of the N-alkyl substituent. For example, in the context of dopamine receptors, the N-substituent on the piperazine ring plays a critical role in determining the affinity and selectivity for D₂ versus D₃ subtypes.[5][9][10]

Logical Flow for SAR Studies of 1-(2-Pentyl)piperazine Derivatives

Caption: Iterative cycle for SAR studies of 1-(2-Pentyl)piperazine derivatives.

Example SAR Table for Hypothetical Dopamine D₂ Receptor Antagonists

| Compound | N-Alkyl Substituent | D₂ Receptor Binding Affinity (Ki, nM) |

| 1 | n-Propyl | 50 |

| 2 | n-Butyl | 25 |

| 3 | 2-Pentyl (sec-Pentyl) | 15 |

| 4 | n-Pentyl | 30 |

| 5 | n-Hexyl | 60 |

This hypothetical data illustrates how a branched alkyl group like 2-pentyl might provide an optimal balance of lipophilicity and steric bulk for binding to the dopamine D₂ receptor.

Conclusion

The 1-(2-Pentyl)piperazine scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic protocols detailed in this guide provide a reliable and efficient means of accessing these compounds. Through systematic SAR studies, researchers can explore the impact of modifications to the N-alkyl substituent to optimize the pharmacological properties of these derivatives for a variety of biological targets. The versatility of the piperazine core, combined with a rational approach to medicinal chemistry, holds significant promise for the development of the next generation of innovative medicines.

References

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). [Link]

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]

-

PubMed. (n.d.). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]

-

ResearchGate. (2025). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Link]

-

MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

ResearchGate. (n.d.). Effect of alkyl chain length on variation of ligand binding pose on GAA. Light orange. [Link]

- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.

-

NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

NIH. (n.d.). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

DDD UAB. (2024). Modulation of GPCR function by heteromerization Nil Casajuana-Martín. [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

PubMed Central. (n.d.). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. [Link]

-

PubMed. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Pentyl)piperazine

Ticket Status: OPEN Subject: Troubleshooting isolation of mono-N-alkylated piperazine from reaction mixtures Assigned Specialist: Senior Application Scientist, Separation Methodologies Priority: High

Introduction: The "Polyamination" Paradox

You are likely here because your reaction mixture—whether via reductive amination with 2-pentanone or direct alkylation with 2-bromopentane—contains a frustrating triad:

-

Unreacted Piperazine (Highly polar, water-soluble).

-

1-(2-Pentyl)piperazine (Target: Mono-alkylated, moderately polar).

-

1,4-Bis(2-pentyl)piperazine (Byproduct: Bis-alkylated, lipophilic).

The secondary nature of the 2-pentyl group provides some steric protection against bis-alkylation compared to linear chains, but it does not eliminate it. This guide prioritizes chemo-physical separation over brute-force chromatography, utilizing the distinct basicity and solubility profiles of the piperazine core.

Ticket #001: Removing Excess Piperazine (The "Acetate Crash")

User Issue: "I used 5-10 equivalents of piperazine to suppress bis-alkylation, but now I can't get rid of the excess starting material. It clogs my column and co-distills."

Diagnosis: Piperazine is a stubborn solid that sublimes and streaks on silica. Standard water washes often fail because your product is also somewhat water-soluble due to the secondary amine.

The Fix: Selective Salt Precipitation Instead of relying solely on distillation, exploit the solubility difference of the acetate salts in acetone. Piperazine diacetate is insoluble in acetone, whereas mono-alkyl piperazine acetates often remain soluble.

Protocol: The Acetone/Acetic Acid Method[1]

-

Concentrate: Evaporate your reaction solvent (e.g., DCM, Methanol) completely.

-

Redissolve: Dissolve the crude oil in dry Acetone (approx. 5-10 mL per gram of crude).

-

Acidify: Dropwise add Glacial Acetic Acid (1.0 - 2.0 equivalents relative to the estimated excess piperazine).

-

Precipitate: Cool the mixture to 0°C. A heavy white precipitate (Piperazine Diacetate) should form.

-

Filter: Filter off the solid.

-

Solid: Mostly Piperazine Diacetate (Discard or recycle).

-